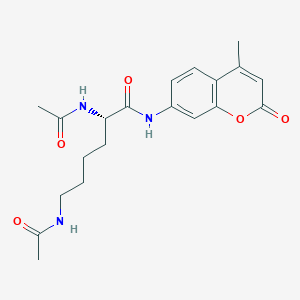
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is a synthetic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in various scientific fields. This particular compound is notable for its applications in fluorescence-based assays and as a probe in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin typically involves a multi-step process. One common method starts with the acylation of m-aminophenol with methoxycarbonyl chloride to produce m-(N-methoxycarbonylamino)phenol. This intermediate is then condensed with acetoacetic ester in the presence of sulfuric acid to form 7-(N-methoxycarbonyl-amino)-4-methylcoumarin. The final step involves heating the coumarin with concentrated alkali, followed by acidification to yield 7-amino-4-methylcoumarin .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield synthesis techniques and efficient purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin undergoes various chemical reactions, including:
Substitution: The amino group in the coumarin structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: TEMPO and its derivatives are commonly used as oxidizing agents.
Substitution: Various acylating agents and alkylating agents can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TEMPO results in the quenching of fluorescence, while substitution reactions can yield a variety of coumarin derivatives with different functional groups.
Scientific Research Applications
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Medicine: Utilized in diagnostic assays and as a tool for studying enzyme activities and metabolic pathways.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which 7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin exerts its effects is primarily based on its fluorescent properties. The compound can absorb light at a specific wavelength and emit light at a different wavelength, making it useful as a fluorescent probe. This property allows it to interact with various molecular targets and pathways, enabling the detection and quantification of specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A closely related compound used as a fluorescent probe and laser dye.
Coumarin 120: Another coumarin derivative with similar applications in fluorescence-based assays.
Uniqueness
7-(N-alpha,N-epsilon-diacetyl-L-lysyl)amino-4-methylcoumarin is unique due to its specific structure, which includes the diacetyl-L-lysyl group. This modification enhances its solubility and stability, making it more suitable for certain applications compared to other coumarin derivatives.
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-2,6-diacetamido-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C20H25N3O5/c1-12-10-19(26)28-18-11-15(7-8-16(12)18)23-20(27)17(22-14(3)25)6-4-5-9-21-13(2)24/h7-8,10-11,17H,4-6,9H2,1-3H3,(H,21,24)(H,22,25)(H,23,27)/t17-/m0/s1 |
InChI Key |
TTZZVMJPVWHHEJ-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


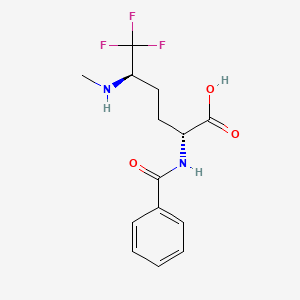

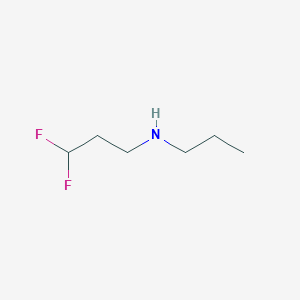
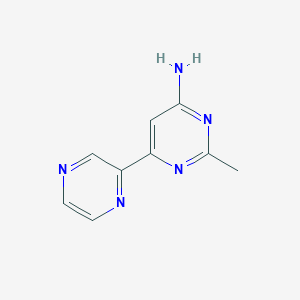
![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
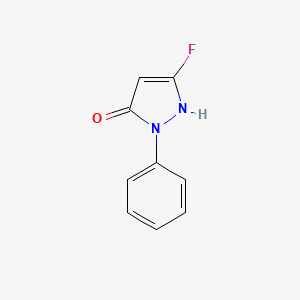

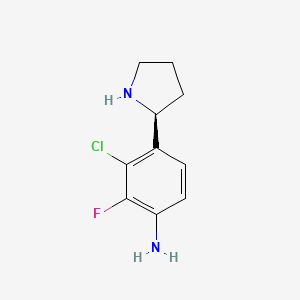
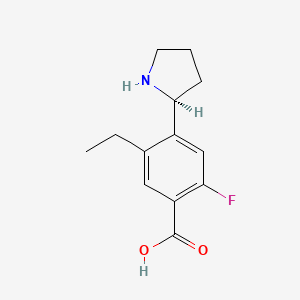

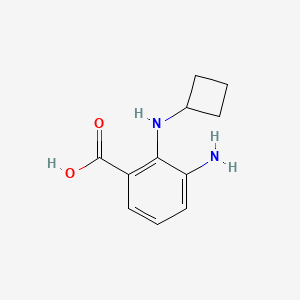
![2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
